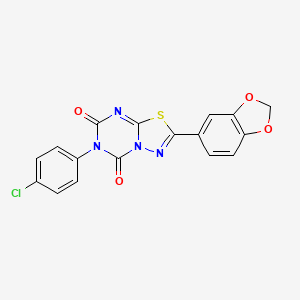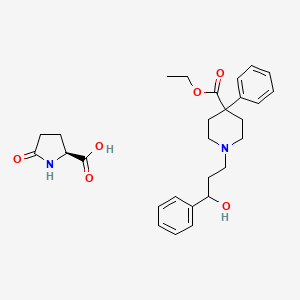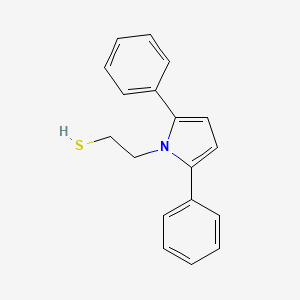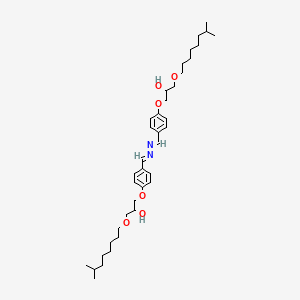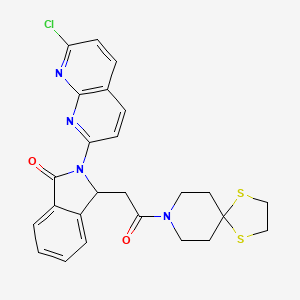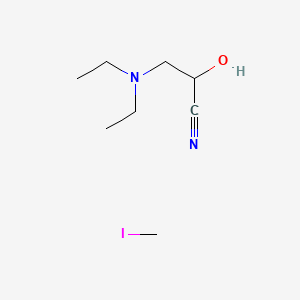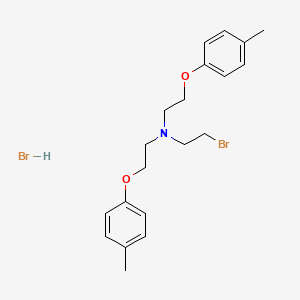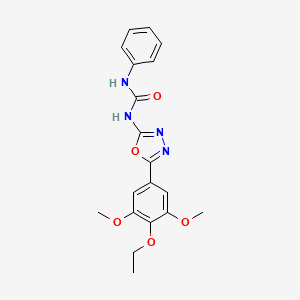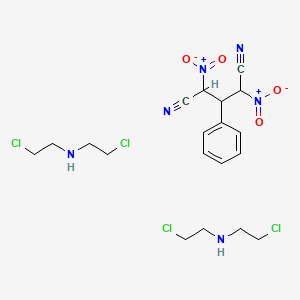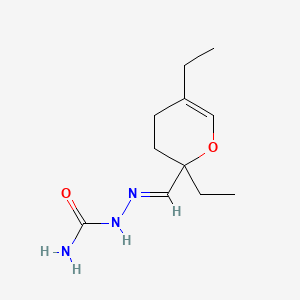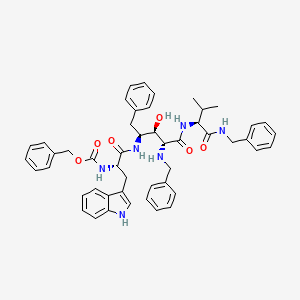
1,1-Bis(3-chloro-4-(p-tolyl)-2-butenyl)piperidinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Bis(3-chloro-4-(p-tolyl)-2-butenyl)piperidinium chloride is a synthetic organic compound characterized by the presence of piperidinium chloride and two 3-chloro-4-(p-tolyl)-2-butenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(3-chloro-4-(p-tolyl)-2-butenyl)piperidinium chloride typically involves the reaction of piperidine with 3-chloro-4-(p-tolyl)-2-butenyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
1,1-Bis(3-chloro-4-(p-tolyl)-2-butenyl)piperidinium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.
科学的研究の応用
1,1-Bis(3-chloro-4-(p-tolyl)-2-butenyl)piperidinium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1-Bis(3-chloro-4-(p-tolyl)-2-butenyl)piperidinium chloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1,1-Bis(3-chloro-4-(p-tolyl)-2-butenyl)piperidine
- 1,1-Bis(3-chloro-4-(p-tolyl)-2-butenyl)ammonium chloride
Uniqueness
1,1-Bis(3-chloro-4-(p-tolyl)-2-butenyl)piperidinium chloride is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities or chemical properties, making it valuable for specific research and industrial purposes.
特性
CAS番号 |
34552-18-6 |
|---|---|
分子式 |
C27H34Cl3N |
分子量 |
478.9 g/mol |
IUPAC名 |
1,1-bis[(Z)-3-chloro-4-(4-methylphenyl)but-2-enyl]piperidin-1-ium;chloride |
InChI |
InChI=1S/C27H34Cl2N.ClH/c1-22-6-10-24(11-7-22)20-26(28)14-18-30(16-4-3-5-17-30)19-15-27(29)21-25-12-8-23(2)9-13-25;/h6-15H,3-5,16-21H2,1-2H3;1H/q+1;/p-1/b26-14-,27-15-; |
InChIキー |
FMZSHMCZWKQPSR-GHSDEOKXSA-M |
異性体SMILES |
CC1=CC=C(C=C1)C/C(=C/C[N+]2(CCCCC2)C/C=C(\Cl)/CC3=CC=C(C=C3)C)/Cl.[Cl-] |
正規SMILES |
CC1=CC=C(C=C1)CC(=CC[N+]2(CCCCC2)CC=C(CC3=CC=C(C=C3)C)Cl)Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


